Cas no 1006891-32-2 (methyl (3S,4S)-3-aminooxane-4-carboxylate)

Technical Introduction: Methyl (3S,4S)-3-aminooxane-4-carboxylate is a chiral building block featuring a stereochemically defined oxane scaffold with an amino and ester functional group. Its rigid cyclic structure and bifunctional reactivity make it valuable for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical applications. The (3S,4S) configuration ensures high enantiopurity, critical for asymmetric synthesis and biological activity modulation. The ester group offers versatile derivatization potential, while the amino group facilitates further functionalization via amidation or condensation reactions. This compound is particularly advantageous for constructing constrained peptidomimetics or heterocyclic frameworks, enhancing metabolic stability and target selectivity in drug design.
methyl (3S,4S)-3-aminooxane-4-carboxylate structure
1006891-32-2 structure
商品名:methyl (3S,4S)-3-aminooxane-4-carboxylate
CAS番号:1006891-32-2
MF:C7H13NO3
メガワット:159.183022260666
CID:5655592
PubChem ID:105530519

methyl (3S,4S)-3-aminooxane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6806810
    • 1006891-32-2
    • methyl (3S,4S)-3-aminooxane-4-carboxylate
    • インチ: 1S/C7H13NO3/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
    • InChIKey: KENCUXYYZBLLTB-NTSWFWBYSA-N
    • ほほえんだ: O1CC[C@H](C(=O)OC)[C@@H](C1)N

計算された属性

  • せいみつぶんしりょう: 159.08954328g/mol
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

methyl (3S,4S)-3-aminooxane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730269-10.0g
methyl (3R,4R)-3-aminooxane-4-carboxylate
1006891-32-2
10.0g
$9032.0 2023-07-07
Enamine
EN300-6806810-0.5g
methyl (3S,4S)-3-aminooxane-4-carboxylate
1006891-32-2
0.5g
$1372.0 2023-09-10
Enamine
EN300-6806810-5.0g
methyl (3S,4S)-3-aminooxane-4-carboxylate
1006891-32-2
5g
$4143.0 2023-05-25
Enamine
EN300-27730269-0.1g
methyl (3R,4R)-3-aminooxane-4-carboxylate
1006891-32-2
0.1g
$1849.0 2023-07-07
Enamine
EN300-6806810-0.05g
methyl (3S,4S)-3-aminooxane-4-carboxylate
1006891-32-2
0.05g
$1200.0 2023-09-10
Enamine
EN300-6806810-1.0g
methyl (3S,4S)-3-aminooxane-4-carboxylate
1006891-32-2
1g
$1429.0 2023-05-25
Enamine
EN300-27730269-2.5g
methyl (3R,4R)-3-aminooxane-4-carboxylate
1006891-32-2
2.5g
$4117.0 2023-07-07
Enamine
EN300-6892750-1.0g
rac-methyl (3R,4R)-3-aminooxane-4-carboxylate
1006891-32-2
1.0g
$1429.0 2023-07-07
Enamine
EN300-6806810-1g
methyl (3S,4S)-3-aminooxane-4-carboxylate
1006891-32-2
1g
$1429.0 2023-09-10
Enamine
EN300-6892750-0.25g
rac-methyl (3R,4R)-3-aminooxane-4-carboxylate
1006891-32-2
0.25g
$1315.0 2023-07-07

methyl (3S,4S)-3-aminooxane-4-carboxylate 関連文献

methyl (3S,4S)-3-aminooxane-4-carboxylateに関する追加情報

Professional Introduction to Methyl (3S,4S)-3-aminooxane-4-carboxylate (CAS No. 1006891-32-2)

Methyl (3S,4S)-3-aminooxane-4-carboxylate, a compound with the chemical identifier CAS No. 1006891-32-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of amino oxane derivatives, which are known for their diverse biological activities and potential applications in drug development. The precise stereochemistry of this molecule, indicated by the (3S,4S) configuration, plays a crucial role in its interactions with biological targets and contributes to its unique pharmacological properties.

The structural framework of Methyl (3S,4S)-3-aminooxane-4-carboxylate consists of an oxane ring substituted with an amino group at the 3-position and a carboxylate group at the 4-position, both configured in the (S) form. This stereochemical arrangement is critical for its biological activity, as it influences how the molecule binds to enzymes and receptors. The presence of both polar functional groups makes this compound highly soluble in polar solvents, facilitating its use in various biochemical assays and drug formulation processes.

In recent years, there has been growing interest in amino oxane derivatives due to their potential as chiral auxiliaries and ligands in asymmetric synthesis. The stereochemically defined structure of Methyl (3S,4S)-3-aminooxane-4-carboxylate makes it a valuable building block for constructing more complex molecules with tailored biological activities. Researchers have explored its utility in the synthesis of chiral drugs and catalysts, leveraging its rigid oxane core to enhance molecular stability and reactivity.

One of the most compelling aspects of Methyl (3S,4S)-3-aminooxane-4-carboxylate is its role in medicinal chemistry. The carboxylate group provides a site for further functionalization, allowing chemists to modify the molecule's properties for specific applications. For instance, it has been employed as a precursor in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The amino group also offers opportunities for conjugation with other biomolecules, enhancing drug delivery systems and improving bioavailability.

Recent studies have highlighted the compound's potential in modulating enzyme activity. Specifically, researchers have investigated its interactions with serine proteases, which are key targets in many therapeutic strategies. The (3S,4S) configuration of Methyl (3S,4S)-3-aminooxane-4-carboxylate ensures high enantioselectivity in these interactions, making it an effective candidate for developing enantiopure drugs with reduced side effects. This property is particularly valuable in modern medicine, where patient safety and efficacy are paramount.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in research involving Methyl (3S,4S)-3-aminooxane-4-carboxylate. Several companies are currently exploring its use in novel drug candidates aimed at treating inflammatory diseases and metabolic disorders. The compound's ability to interact selectively with biological targets while maintaining structural stability makes it an attractive option for drug development pipelines.

Beyond its pharmaceutical applications, Methyl (3S,4S)-3-aminooxane-4-carboxylate has found utility in materials science. Its unique chemical properties make it suitable for developing advanced polymers and coatings that exhibit enhanced durability and biodegradability. These materials could revolutionize industries such as packaging and construction by offering sustainable alternatives to traditional synthetic materials.

The synthesis of Methyl (3S,4S)-3-aminooxane-4-carboxylate is another area where innovation is ongoing. Researchers are continuously refining synthetic routes to improve yield and purity while reducing environmental impact. Advances in green chemistry have enabled the use of biocatalysts and solvent-free reactions, making the production process more efficient and sustainable.

In conclusion, Methyl (3S,4S)-3-aminooxane-4-carboxylate represents a significant advancement in chemical biology and pharmaceutical development. Its well-defined stereochemistry and versatile functional groups make it a valuable tool for researchers working on chiral drugs and enzyme inhibitors. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in shaping the future of medicine and materials science.

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